molecular formula C14H14N4S2 B12342175 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B12342175
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: IMTPMEZELWYWIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core with benzyl and methylthio substituents, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like ceric ammonium nitrate (CAN) to facilitate the reactions .

Analyse Chemischer Reaktionen

1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to its observed anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable molecule for further research and development in medicinal chemistry, biology, and related fields.

Eigenschaften

Molekularformel

C14H14N4S2

Molekulargewicht

302.4 g/mol

IUPAC-Name

1-benzyl-4,6-bis(methylsulfanyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H14N4S2/c1-19-13-11-8-15-18(9-10-6-4-3-5-7-10)12(11)16-14(17-13)20-2/h3-8H,9H2,1-2H3

InChI-Schlüssel

IMTPMEZELWYWIH-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=NC2=C1C=NN2CC3=CC=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.